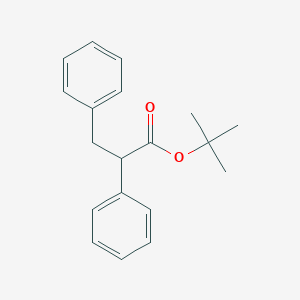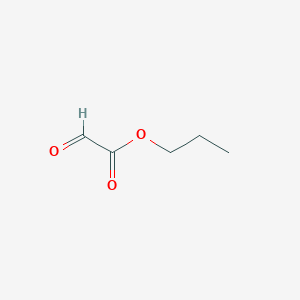
4-hydroxy-3-methyl-10H-acridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3-methyl-10H-acridin-9-one is an organic compound belonging to the acridone family Acridones are known for their unique structural properties and diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methyl-10H-acridin-9-one typically involves the cyclization of 2-arylamino benzoic acids. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
Industrial production methods for acridone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-3-methyl-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxyl and methyl groups on the acridone ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-3-methyl-10H-acridin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other acridone derivatives and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Wirkmechanismus
The mechanism of action of 4-hydroxy-3-methyl-10H-acridin-9-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting the activity of enzymes like topoisomerase. This leads to the inhibition of DNA replication and transcription, which is particularly useful in anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-hydroxy-2,3,4-trimethoxy-10H-acridin-9-one: This compound has similar structural features but with additional methoxy groups, which can alter its chemical and physical properties.
3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: This compound is designed for use in OLEDs and has enhanced photophysical properties due to the presence of phenoxazine groups.
Uniqueness
4-hydroxy-3-methyl-10H-acridin-9-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups play a crucial role in its interactions with molecular targets and its overall stability.
Eigenschaften
CAS-Nummer |
806596-46-3 |
|---|---|
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
4-hydroxy-3-methyl-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO2/c1-8-6-7-10-12(13(8)16)15-11-5-3-2-4-9(11)14(10)17/h2-7,16H,1H3,(H,15,17) |
InChI-Schlüssel |
UWEJPPANXKUGQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
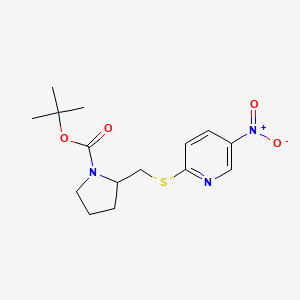
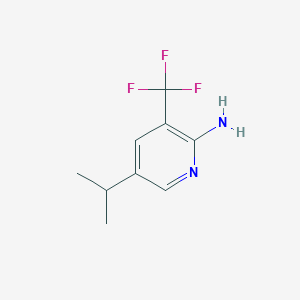
![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)
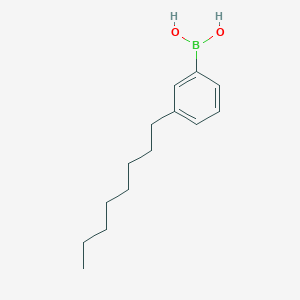
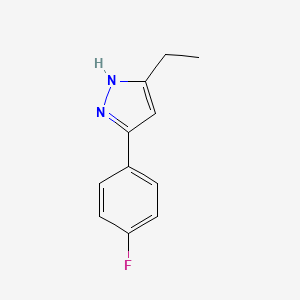


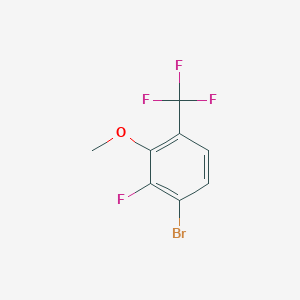
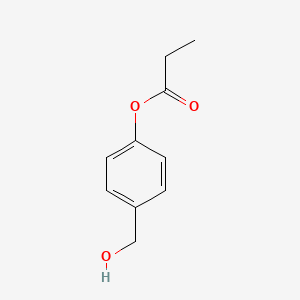
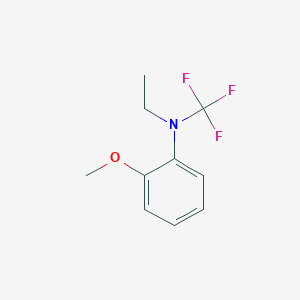
![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
